molecular formula C9H14N3O9P B12284506 5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate

5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12284506
M. Wt: 339.20 g/mol
InChI Key: KTKAFSMJDTUUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bredinin 5’-monophosphate is a derivative of bredinin, an imidazole nucleoside antibiotic. Bredinin itself is known for its broad-spectrum antiviral activity and immunosuppressive properties. Bredinin 5’-monophosphate is particularly notable for its selective inhibition of mammalian DNA polymerases, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bredinin 5’-monophosphate involves the conversion of bredinin to its ribose-5’-phosphate form. This conversion is achieved through a series of chemical reactions, including phosphorylation. The key precursor for this synthesis is bredinin, which undergoes phosphorylation to form bredinin 5’-monophosphate .

Industrial Production Methods

Industrial production methods for bredinin 5’-monophosphate are not extensively documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Bredinin 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of bredinin 5’-monophosphate, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Bredinin 5’-monophosphate has a wide range of scientific research applications, including:

Mechanism of Action

Bredinin 5’-monophosphate exerts its effects by selectively inhibiting mammalian DNA polymerases. It competes with the substrate and template-primer, thereby interfering with the DNA synthesis process. This inhibition affects the proliferation of cells, particularly lymphocytes, and has implications for its use as an immunosuppressive and antiviral agent .

Comparison with Similar Compounds

Similar Compounds

    Mizoribine: Another imidazole nucleoside with similar antiviral and immunosuppressive properties.

    AICA-riboside: A compound with cytotoxic effects on lymphocytes and similar biochemical properties.

Uniqueness

Bredinin 5’-monophosphate is unique in its selective inhibition of mammalian DNA polymerases, which distinguishes it from other similar compounds. Its specific mechanism of action and the pathways it targets make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

[5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKAFSMJDTUUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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